[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride
Description
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride (CAS: 2377608-10-9) is a boronic acid derivative featuring a phenyl ring substituted with an aminomethyl group at the para-position and a methyl group at the ortho-position. Its molecular formula is C₈H₁₂BClNO₂, with a molecular weight of 222.38 g/mol . The compound’s boronic acid group enables reversible covalent bonding with diols and polyols, making it valuable in organic synthesis, catalysis, and molecular recognition . The aminomethyl substituent enhances aqueous solubility and modulates electronic properties, while the ortho-methyl group introduces steric effects that influence reactivity and substrate selectivity .
Properties
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOYEEURZCCMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride typically involves the reaction of 4-(aminomethyl)-2-methylphenylboronic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-(Aminomethyl)-2-methylphenylboronic acid.
Reaction: The starting material is treated with hydrochloric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: Employed in the development of sensors for detecting diols and other analytes.
Biology:
Protein Labeling: Utilized in the labeling and detection of proteins due to its ability to form stable complexes with diols.
Cell Imaging: Used in cell imaging techniques to visualize cellular processes.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its applications in sensing, catalysis, and biological labeling. The compound’s boronic acid group interacts with diols to form stable boronate esters, which can be utilized in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Position and Steric Effects
- [4-(Aminomethyl)phenyl]boronic Acid Hydrochloride (CAS 75705-21-4): Lacks the ortho-methyl group, reducing steric hindrance. This increases its accessibility in Suzuki-Miyaura cross-coupling reactions compared to the methylated analog. Reported to form stable complexes with vicinal diols in aqueous media .
- 3-(Aminomethyl)phenylboronic Acid Hydrochloride: A positional isomer with the aminomethyl group at the meta-position. The altered geometry reduces binding affinity for planar diols (e.g., saccharides) but enhances compatibility with bulky substrates in organometallic catalysis .
Functional Group Modifications
- [4-(Pyridin-3-yl)phenyl]boronic Acid Hydrochloride: Replaces the aminomethyl group with a pyridyl moiety, enabling coordination to transition metals. This facilitates applications in metal-organic frameworks (MOFs) and heterogeneous catalysis .
- (4-Boc-Aminophenyl)boronic Acid (CAS 380430-49-9): Features a tert-butoxycarbonyl (Boc)-protected amine. The Boc group improves stability in acidic conditions but reduces solubility in polar solvents. Requires deprotection for reactivity, unlike the hydrochloride salt form of the target compound .
Electronic and Steric Tuning
- [3-(4-Morpholinylmethyl)phenyl]boronic Acid Hydrochloride :
The morpholine group introduces electron-donating effects, accelerating nucleophilic reactions. However, its bulkiness limits applications in sterically constrained environments . - [5-Chloro-2-methoxyphenyl]boronic Acid :
Chloro and methoxy substituents provide electron-withdrawing and donating effects, respectively. This dual modulation enhances electrophilicity in aryl halide cross-couplings .
Table 1: Comparative Properties of Selected Boronic Acid Derivatives
Biological Activity
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. This compound has garnered attention for its unique structural properties and its interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic avenues.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₃BClNO₂
- CAS Number : 2377608-10-9
- Molecular Weight : 188.46 g/mol
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Antitumor Activity
Recent studies have indicated that boronic acids, including this compound, exhibit promising antitumor activities. Research has shown that certain boron-containing compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of boronic acids have been reported to inhibit dCTPase, an enzyme critical for DNA synthesis in cancer cells, with IC50 values as low as 0.046 μmol/L .
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes due to the presence of the boron atom, which can form transient covalent bonds with nucleophilic sites on proteins.
- Interaction with Cellular Pathways : It has been suggested that this compound could modulate signaling pathways involved in cell growth and apoptosis, potentially leading to enhanced cytotoxicity against cancer cells.
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For example, when tested against HL60 leukemia cells, it showed enhanced efficacy when used in combination with cytidine analogues, suggesting a synergistic effect .
- Selectivity Towards Tumor Cells : Compounds similar to [4-(aminomethyl)-2-methylphenyl]boronic acid have been developed as prodrugs that are selectively activated in the presence of reactive oxygen species (ROS) found in higher concentrations in tumor cells compared to normal cells. This selectivity reduces toxicity to normal tissues while effectively targeting cancerous cells .
Comparative Analysis
The biological activity of this compound can be compared with other known boronic acid derivatives:
| Compound Name | IC50 (μmol/L) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | 0.046 | dCTPase | Antitumor |
| Boron-containing prodrug | 5.0 | Various | Selective Cytotoxic |
| Other aminoboronic acids | Varies | ClpP (Mycobacterium) | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
